Methyl (4-Amino-2,3-difluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

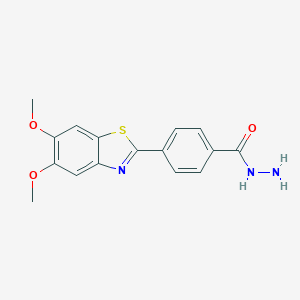

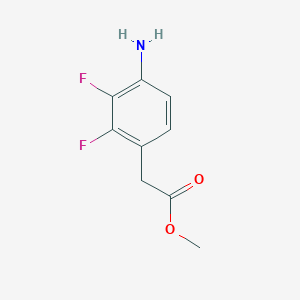

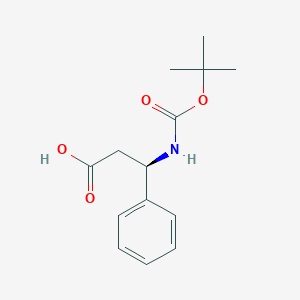

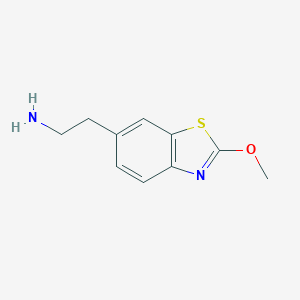

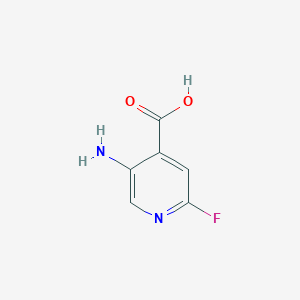

Methyl (4-Amino-2,3-difluorophenyl)acetate, also known as Methyl 4-Amino-2,3-difluorophenylacetate or Methyl 4-Amino-2,3-difluorophenyl Acetate, is an organic compound with the molecular formula C8H8F2NO2. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. Methyl 4-Amino-2,3-difluorophenylacetate is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Antiproliferative and Apoptotic Activity Methyl ester derivatives, including structures related to Methyl (4-Amino-2,3-difluorophenyl)acetate, have been synthesized and tested for their antiproliferative and apoptotic activities. These compounds exhibit inhibitory actions on colon cancer cells (HCT-116), with specific action against cancerous cells and minimal effects on normal cells. The compounds are found to potentially act through the HSP90 and TRAP1 mediated signaling pathways, demonstrating promising applications in cancer research (Rayes et al., 2020).

Photopolymerization this compound related compounds, like alkoxyamines bearing a chromophore group, have been studied for their potential in photopolymerization. These compounds can decompose under UV irradiation to generate radicals, which are crucial for initiating polymerization processes. This research opens up new avenues in the field of polymer chemistry and materials science (Guillaneuf et al., 2010).

Synthesis of Amino Acids and Derivatives Studies have focused on the enzymatic hydrolysis of methyl esters similar to this compound for the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. These processes are important in the preparation of optically pure amino acids, which are vital components in pharmaceutical and biochemical research (Ayi et al., 1995).

Nonlinear Optical Materials Derivatives of this compound have been explored for their applications in nonlinear optics. Single crystals of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate have been grown and studied for their second harmonic generation efficiency, highlighting the potential of these compounds in optical technologies and materials science (Rao et al., 1991).

Properties

IUPAC Name |

methyl 2-(4-amino-2,3-difluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-14-7(13)4-5-2-3-6(12)9(11)8(5)10/h2-3H,4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVIZXGNIUJKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374898 |

Source

|

| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192650-56-9 |

Source

|

| Record name | Methyl (4-amino-2,3-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)

![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)